molecular formula C11H12BF3O2 B14078323 (5-Cyclopropyl-2-methyl-4-(trifluoromethyl)phenyl)boronic acid

(5-Cyclopropyl-2-methyl-4-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B14078323
M. Wt: 244.02 g/mol
InChI Key: JFYRZBXQUGUETL-UHFFFAOYSA-N
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Description

(5-Cyclopropyl-2-methyl-4-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with cyclopropyl, methyl, and trifluoromethyl groups. The combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyclopropyl-2-methyl-4-(trifluoromethyl)phenyl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied for the formation of carbon-carbon bonds and involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: (5-Cyclopropyl-2-methyl-4-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce various aryl derivatives.

Scientific Research Applications

Chemistry: In chemistry, (5-Cyclopropyl-2-methyl-4-(trifluoromethyl)phenyl)boronic acid is used as a building block for the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to form stable carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of novel biological activities and interactions with molecular targets.

Industry: In the industrial sector, this boronic acid derivative is used in the production of advanced materials and specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (5-Cyclopropyl-2-methyl-4-(trifluoromethyl)phenyl)boronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This mechanism is widely utilized in organic synthesis to create complex molecular structures.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, (5-Cyclopropyl-2-methyl-4-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both cyclopropyl and methyl groups on the phenyl ring. This combination of substituents enhances its reactivity and stability, making it a valuable reagent in various chemical transformations. The trifluoromethyl group also contributes to its distinct chemical properties, such as increased lipophilicity and electron-withdrawing effects.

Properties

Molecular Formula

C11H12BF3O2

Molecular Weight

244.02 g/mol

IUPAC Name

[5-cyclopropyl-2-methyl-4-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C11H12BF3O2/c1-6-4-9(11(13,14)15)8(7-2-3-7)5-10(6)12(16)17/h4-5,7,16-17H,2-3H2,1H3

InChI Key

JFYRZBXQUGUETL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1C)C(F)(F)F)C2CC2)(O)O

Origin of Product

United States

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